

# Elabela (ELA): A Comprehensive Technical Guide to Downstream Signaling Pathways

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## Compound of Interest

Compound Name: ELA-14 (human)

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## Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, alongside Apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] ELA plays a crucial role in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.[1][4] Its discovery has opened new avenues for therapeutic intervention in a range of diseases, from pre-eclampsia to cardiovascular disorders. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by ELA, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers, scientists, and drug development professionals in this burgeoning field.

## Core Signaling Pathways

Elabela binding to the APJ receptor initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein-dependent and  $\beta$ -arrestin-dependent pathways. These pathways ultimately regulate a diverse array of cellular functions, including proliferation, migration, apoptosis, and angiogenesis.

## G-Protein-Dependent Signaling

Upon ligand binding, the APJ receptor couples to inhibitory G-proteins (Gai/o), leading to the modulation of downstream effectors.

- **PI3K/Akt Pathway:** Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a prominent downstream effect of ELA. This pathway is critical for cell survival, proliferation, and migration. ELA-mediated activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a host of downstream targets to exert its cellular effects.
- **MAPK/ERK Pathway:** The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling axis engaged by ELA. Activation of this pathway is associated with cell proliferation, differentiation, and survival. ELA binding to APJ can stimulate the phosphorylation and activation of ERK1/2.
- **cAMP Suppression:** ELA binding to the APJ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP production is a hallmark of Gai-coupled receptor activation.

## $\beta$ -Arrestin-Dependent Signaling

Beyond G-protein coupling, ELA can also signal through  $\beta$ -arrestin recruitment to the APJ receptor. This pathway is involved in receptor desensitization, internalization, and the initiation of distinct signaling cascades independent of G-proteins.

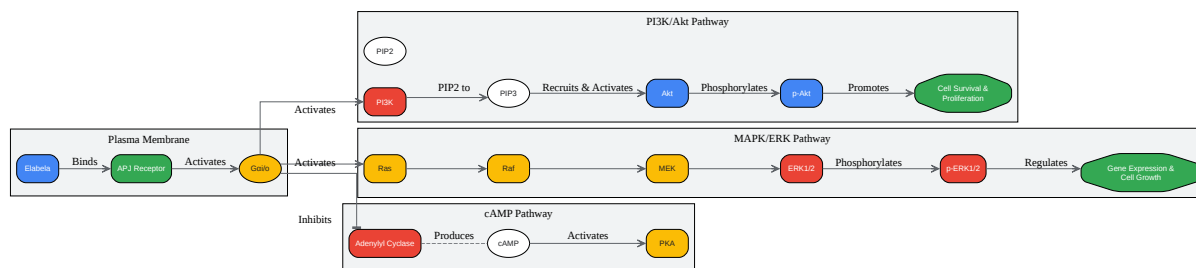
## Quantitative Data

The following tables summarize quantitative data from in vitro assays, providing key parameters for the interaction of different Elabela and Apelin peptides with the APJ receptor and their downstream signaling effects.

Table 1: Ligand Binding Affinities and Potencies at the APJ Receptor

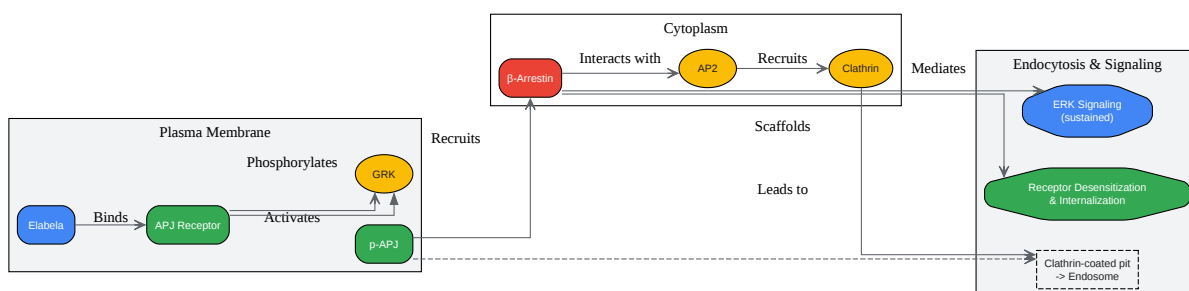
Ligand	Assay Type	Parameter	Value	Cell Line	Reference
Elabela-32	cAMP Inhibition	IC50	-7.59 ± 0.474 (log M)	HEK293/APJ	
Elabela-21	cAMP Inhibition	IC50	-7.589 ± 0.352 (log M)	HEK293/APJ	
Apelin-13	cAMP Inhibition	IC50	-7.817 ± 0.363 (log M)	HEK293/APJ	
Elabela	cAMP Suppression	EC50	11.1 nM	CHO/APJ	
Elabela	ERK1/2 Phosphorylation	EC50	14.3 nM	CHO/APJ	
Elabela-32	β-arrestin 2 Recruitment	EC50	-7.66 ± 0.114 (log M)	HEK293	
Elabela-21	β-arrestin 2 Recruitment	EC50	-7.183 ± 0.061 (log M)	HEK293	
Apelin-13	β-arrestin 2 Recruitment	EC50	-6.369 ± 0.086 (log M)	HEK293	
ELA	β-arrestin Recruitment	EC50	~1 μM	HEK293T	
Apelin	β-arrestin Recruitment	EC50	~1 μM	HEK293T	

## Signaling Pathway Diagrams



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Caption: Elabela G-protein-dependent signaling pathways.



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Caption: Elabela  $\beta$ -arrestin-dependent signaling pathway.

## Experimental Protocols

### ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the steps to measure ELA-induced phosphorylation of ERK1/2 in cultured cells.

- Cell Culture and Treatment:
  - Seed HEK293 cells stably expressing the human APJ receptor in 6-well plates and grow to 80-90% confluency.
  - Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.
  - Treat the cells with varying concentrations of Elabela peptide for 5-15 minutes at 37°C.

- Cell Lysis and Protein Quantification:
  - Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30  $\mu\text{g}$ ) by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
  - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

## cAMP Production Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to ELA stimulation.

- Cell Culture and Stimulation:
  - Plate HEK293/APJ cells in a 96-well plate.
  - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Stimulate the cells with forskolin (to induce cAMP production) in the presence or absence of varying concentrations of Elabela peptide for 10-20 minutes.
- cAMP Measurement:
  - Lyse the cells according to the manufacturer's instructions of a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP.
  - Perform the ELISA by adding cell lysates, a fixed amount of HRP-conjugated cAMP, and an anti-cAMP antibody to the assay plate.
  - After incubation and washing steps, add a substrate solution and measure the absorbance. The signal is inversely proportional to the amount of cAMP in the sample.
  - Calculate the cAMP concentration based on a standard curve.

## $\beta$ -Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of  $\beta$ -arrestin to the APJ receptor.

- Cell Culture and Transfection:
  - Co-transfect HEK293 cells with plasmids encoding the APJ receptor fused to a Renilla luciferase (Rluc) donor and  $\beta$ -arrestin 2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP) acceptor.
  - Plate the transfected cells in a 96-well plate.
- BRET Measurement:
  - Add the luciferase substrate (e.g., coelenterazine h) to the cells.
  - Stimulate the cells with varying concentrations of Elabela peptide.
  - Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (GFP/YFP) using a microplate reader equipped for BRET.

- The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of  $\beta$ -arrestin to the APJ receptor.

## Conclusion

This technical guide provides a foundational understanding of the downstream signaling pathways of Elabela. The presented quantitative data, detailed protocols, and pathway diagrams offer valuable resources for researchers investigating the physiological roles of ELA and its therapeutic potential. Further research will undoubtedly uncover more intricate details of ELA signaling, paving the way for the development of novel therapeutics targeting the Elabela/APJ axis.

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## References

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